molecular formula C16H13N4NaO3S B12774333 4-Amino-3-((4-aminophenyl)azo)-1-naphthalenesulfonic acid, sodium salt CAS No. 72102-78-4

4-Amino-3-((4-aminophenyl)azo)-1-naphthalenesulfonic acid, sodium salt

Cat. No.: B12774333
CAS No.: 72102-78-4
M. Wt: 364.4 g/mol
InChI Key: UIRMXDFZSSFZRH-UHFFFAOYSA-M
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Description

4-Amino-3-((4-aminophenyl)azo)-1-naphthalenesulfonic acid, sodium salt is an organic compound commonly used as a dye and pH indicator. This compound is known for its vibrant color changes under different pH conditions, making it useful in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-((4-aminophenyl)azo)-1-naphthalenesulfonic acid, sodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline using sodium nitrite in an acidic medium to form the diazonium salt. This intermediate is then coupled with 1-naphthalenesulfonic acid under basic conditions to yield the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-((4-aminophenyl)azo)-1-naphthalenesulfonic acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azo compounds, amines, and sulfonic acid derivatives .

Scientific Research Applications

4-Amino-3-((4-aminophenyl)azo)-1-naphthalenesulfonic acid, sodium salt has a wide range of scientific research applications:

    Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the dyeing of textiles, paper, and plastics.

Mechanism of Action

The mechanism of action of 4-Amino-3-((4-aminophenyl)azo)-1-naphthalenesulfonic acid, sodium salt involves its interaction with various molecular targets. The azo group can undergo reversible changes in its electronic structure, leading to color changes that are useful in pH indication. Additionally, the compound can form complexes with metal ions, which is exploited in various analytical techniques .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminoazobenzene-4′-sulfonic acid
  • Disodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate
  • Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate

Uniqueness

4-Amino-3-((4-aminophenyl)azo)-1-naphthalenesulfonic acid, sodium salt is unique due to its specific structural features that confer distinct color properties and reactivity. Its ability to act as a pH indicator and its versatility in forming various derivatives make it particularly valuable in both research and industrial applications .

Properties

CAS No.

72102-78-4

Molecular Formula

C16H13N4NaO3S

Molecular Weight

364.4 g/mol

IUPAC Name

sodium;4-amino-3-[(4-aminophenyl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C16H14N4O3S.Na/c17-10-5-7-11(8-6-10)19-20-14-9-15(24(21,22)23)12-3-1-2-4-13(12)16(14)18;/h1-9H,17-18H2,(H,21,22,23);/q;+1/p-1

InChI Key

UIRMXDFZSSFZRH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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